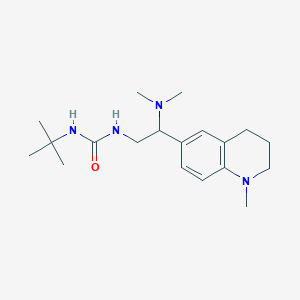

![molecular formula C21H19N3O3S B2935487 2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 900003-62-5](/img/structure/B2935487.png)

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

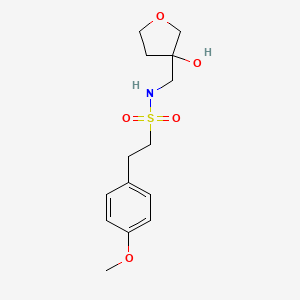

The compound “2-[(4-oxo-3-propyl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide” is a chemical compound with the molecular formula C22H21N3O3S and a molecular weight of 407.49. It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, which include the compound , is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are popular due to their efficiency and the diverse biological activities of the resulting compounds .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidin-2-yl group, a propyl group, and a phenylacetamide group . The presence of these groups contributes to the compound’s unique properties and potential applications.Aplicaciones Científicas De Investigación

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Research has identified compounds with a similar structure to 2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making these compounds potential candidates for cancer treatment due to their ability to inhibit cell proliferation. One study highlights the synthesis and evaluation of classical and nonclassical antifolates, demonstrating significant inhibitory activity against human TS and DHFR, suggesting their potential in cancer therapy (Gangjee et al., 2008).

Antitumor Agents

The antitumor potential of these compounds has been further explored through the design and synthesis of various analogues. For instance, derivatives of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as potential inhibitors of TS, showcasing antitumor and antibacterial activities. These studies reveal that modifications to the molecular structure can enhance potency against TS, offering a pathway for the development of new antitumor agents (Gangjee et al., 1996).

Crystal Structure Analysis

The crystal structures of related compounds provide insights into their molecular configurations and potential interactions with biological targets. Studies on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogues have revealed the molecular conformation and potential for hydrogen bonding, which is crucial for their biological activity and interaction with target enzymes (Subasri et al., 2017).

Antimicrobial and Antitubercular Activities

Some derivatives have demonstrated potent and selective activities against specific pathogens, including Helicobacter pylori, a major cause of gastric infections. This indicates the potential of these compounds in treating infections caused by resistant strains of bacteria, offering a new avenue for the development of antimicrobial agents (Carcanague et al., 2002).

Molecular Docking and Drug Likeness

Further studies have employed molecular docking techniques to investigate the interaction of these compounds with SARS-CoV-2 protease, highlighting their potential application in treating COVID-19. Analysis of drug likeness and pharmacokinetic properties has provided insights into their viability as therapeutic agents, suggesting a promising area for further research in antiviral drug development (Mary et al., 2020).

Propiedades

IUPAC Name |

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-2-12-24-20(26)19-18(15-10-6-7-11-16(15)27-19)23-21(24)28-13-17(25)22-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METOTCZDVZDXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

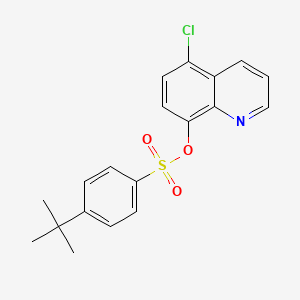

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2935406.png)

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B2935409.png)

![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)